N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Overview
Description
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide is the Gag-Pol polyprotein . This protein is crucial in the life cycle of certain viruses, particularly retroviruses .
Mode of Action
It is known to interact with its target, the gag-pol polyprotein . The interaction between the compound and its target may result in changes that affect the function of the protein, potentially inhibiting the replication of the virus .
Biochemical Pathways
Given its target, it is likely involved in pathways related to viral replication .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target in the body .
Result of Action
Given its target, it is likely that the compound interferes with the function of the gag-pol polyprotein, potentially inhibiting the replication of certain viruses .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its target and performs its function .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Future studies could focus on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide typically involves the reaction of 4-methylpiperidine with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted in organic solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce N-[amino(imino)methyl]-4-methylpiperidine .
Scientific Research Applications
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as an inhibitor of eIF4E kinase, which is involved in the regulation of protein synthesis.
Medicine: Investigated for its potential therapeutic applications in diseases where eIF4E kinase is implicated, such as cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide can be compared with other similar compounds, such as:
Imidazolin-2-imino derivatives: These compounds also contain an N-heterocyclic imino functionality and are known for their electron-donating properties and ability to stabilize electron-deficient species.
Cyanoacetamide derivatives: These compounds are used in the synthesis of various heterocyclic compounds and have diverse biological activities.
The uniqueness of this compound lies in its specific inhibition of eIF4E kinase, which distinguishes it from other similar compounds that may have different targets or mechanisms of action.
Properties
IUPAC Name |
N-(diaminomethylidene)-4-methylpiperidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5/c1-6-2-4-13(5-3-6)8(11)12-7(9)10/h6H,2-5H2,1H3,(H5,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEQXDWYNXSHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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